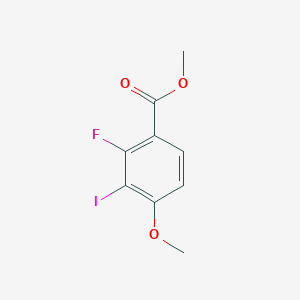

2-Fluoro-3-iodo-4-methoxy-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13576505

Molecular Formula: C9H8FIO3

Molecular Weight: 310.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FIO3 |

|---|---|

| Molecular Weight | 310.06 g/mol |

| IUPAC Name | methyl 2-fluoro-3-iodo-4-methoxybenzoate |

| Standard InChI | InChI=1S/C9H8FIO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 |

| Standard InChI Key | OGNQQVGEYSTMKW-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)C(=O)OC)F)I |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)OC)F)I |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s benzene ring is substituted at positions 2, 3, and 4 with fluorine, iodine, and methoxy groups, respectively, while the carboxylic acid group at position 1 is esterified with methanol. This configuration is represented by the IUPAC name methyl 2-fluoro-3-iodo-4-methoxybenzoate and the SMILES notation COC1=C(C(=C(C(=C1)F)I)OC)C(=O)OC .

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈FIO₃ |

| Molecular Weight | 310.06 g/mol |

| CAS Number | 1822851-50-2 |

| InChI Key | OGNQQVGEYSTMKW-UHFFFAOYSA-N |

The presence of fluorine (electron-withdrawing) and iodine (heavy atom) creates electronic and steric effects that influence reactivity. The methoxy group (-OCH₃) at position 4 acts as an electron-donating substituent, directing electrophilic substitution reactions to specific positions on the aromatic ring.

Synthesis Pathways and Reaction Mechanisms

Multi-Step Synthesis Strategy

The synthesis typically involves sequential functionalization of a benzoic acid derivative:

-

Iodination: Introduction of iodine at position 3 via electrophilic substitution using reagents like N-iodosuccinimide (NIS) under acidic conditions.

-

Methoxy Group Installation: Methylation of a hydroxyl group at position 4 using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base.

-

Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | NIS, CF₃SO₃H, CH₂Cl₂, 0°C → rt | ~60% |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | ~85% |

| Esterification | CH₃OH, H₂SO₄, reflux | ~90% |

These steps highlight the compound’s synthetic versatility, though optimization is required to minimize side reactions from competing substituent effects.

Applications in Scientific and Industrial Contexts

Pharmaceutical Intermediates

The iodine atom serves as a potential leaving group in nucleophilic substitution reactions, enabling the compound to act as a precursor in antiviral and anticancer drug synthesis. For example, it may undergo Ullmann or Suzuki-Miyaura couplings to introduce aryl groups.

Material Science

The heavy iodine atom enhances polarizability, making the compound useful in liquid crystals or nonlinear optical (NLO) materials. Its methoxy group also improves solubility in organic solvents, facilitating processing in polymer matrices.

Biochemical Probes

Fluorine’s electronegativity and iodine’s radiopacity make this compound a candidate for positron emission tomography (PET) tracers or fluorescence probes. The methoxy group can modulate lipophilicity, affecting cell membrane permeability .

Comparative Reactivity Analysis

Substituent Effects on Reactivity

A comparative analysis with structurally related compounds reveals enhanced reactivity due to iodine’s polarizability and fluorine’s electron-withdrawing nature:

| Compound | Relative Reactivity in SNAr |

|---|---|

| Methyl 2-fluoro-4-methoxybenzoate | Low (no iodine) |

| Methyl 3-iodo-4-methoxybenzoate | Moderate (no fluorine) |

| 2-Fluoro-3-iodo-4-methoxy-benzoate | High (synergistic effects) |

The title compound’s iodine facilitates oxidative addition in cross-coupling reactions, while fluorine stabilizes transition states through inductive effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume